
Indium arsenide
Overview
Description
Indium arsenide, also known as this compound, is a useful research compound. Its molecular formula is InAs and its molecular weight is 189.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electronic and Optoelectronic Devices
Indium arsenide (InAs) is renowned for its potential in creating high-performance electronic and optoelectronic devices. Its intrinsic properties, such as high electron mobility and direct bandgap, make it an ideal candidate for applications requiring fast electronic devices and infrared detectors. Studies highlight the significance of understanding InAs's impulse properties under strong electric fields, which is essential for predicting its application potential in multicomponent semiconductors. Enhanced drift velocities and the response to electric field changes underscore its superiority over materials like GaAs, InP, and GaN in electronic applications (Saurova & Shpichenko, 2022).
Chemical and Biological Sensing
The development of this compound nanowire devices for chemical and biological sensing leverages its high mobility semiconductor characteristics. These devices, owing to their surface electron accumulation layer, facilitate ohmic electrical contact with metals and offer a platform for detecting changes in current flow through the sensor in response to the binding of charged species. The sensitivity of these platforms to H+ ion concentration and larger charged protein species, like Avidin, demonstrates InAs's potential in developing highly reproducible sensors with detection limits reaching 10 pM (Upadhyay et al., 2014).
Nanoelectronics and Quantum Dots
This compound's application extends into the realm of nanoelectronics, where its integration with silicon substrates through the use of self-assembled organic coatings to create oxide-based growth templates has been explored. This integration is pivotal for high-performance materials like InAs to impact future nanoelectronics, highlighting its potential in enhancing device performance and enabling new functionalities. Additionally, the synthesis of large this compound quantum dots with narrow emission linewidths for short-wavelength infrared applications showcases its role in developing probes for non-invasive through-skull fluorescence imaging and improved infrared nanocrystal-LEDs and photon-upconversion technology (Mårtensson et al., 2007; Franke et al., 2016).
Environmental and Health Safety
While this compound offers numerous technological advantages, its environmental and health impacts require careful consideration. Studies on its toxicity, particularly in relation to occupational exposure, highlight the necessity for stringent safety protocols in handling and disposing of InAs-containing materials to mitigate potential adverse effects on health and the environment (Tanaka, 2004).
Mechanism of Action
Target of Action
Indium arsenide (InAs) is a direct-band-gap semiconductor . Its primary targets are electronic and optoelectronic devices, where it is used due to its high electron mobility and relatively small direct band gap . It is particularly interesting for use in Hall-effect device applications .
Mode of Action
This compound interacts with its targets by providing a high electron mobility, which is greater than 20,000 cm²/Vs at 300 K . This high electron mobility is due to the relatively small direct band gap of approximately 0.36 eV at 300 K . The interaction of InAs with its targets results in changes in the electronic properties of the devices, enhancing their performance .
Biochemical Pathways
As a semiconductor, this compound doesn’t directly interact with biochemical pathways. For instance, it is used in the construction of infrared detectors, for the wavelength range of 1.0–3.8 μm . It is also used for making diode lasers .
Result of Action
The result of this compound’s action is the enhanced performance of electronic and optoelectronic devices. Its high electron mobility and relatively small direct band gap make it an excellent material for use in devices such as infrared detectors and diode lasers . It is also known for its high electron mobility and narrow energy bandgap, making it widely used as a terahertz radiation source .
Action Environment
The performance of this compound-based devices can be influenced by environmental factors such as temperature and radiation . For instance, the optical properties of InAs in the fundamental absorption edge region have been studied experimentally as a function of impurity content over a temperature range extending from 18° to 300°K . Furthermore, the development of electronic devices for space exploration requires understanding the response of the individual components to harsh environments including extreme temperatures and ionizing radiation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
indiganylidynearsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.In | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQDHPTXJYYUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As]#[In] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InAs, AsIn | |
| Record name | indium(III) arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium(III)_arsenide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Indium arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium_arsenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023825 | |
| Record name | Indium arsenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.740 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a metallic appearance; [Merck Index] Grey odorless granules; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Indium arsenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14865 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1303-11-3 | |
| Record name | Indium arsenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indium arsenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium arsenide (InAs) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indium arsenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indium arsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIUM ARSENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1A23S0911 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


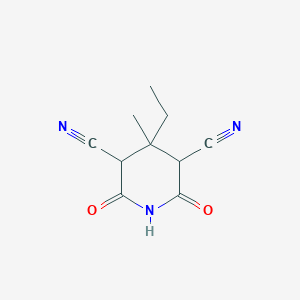




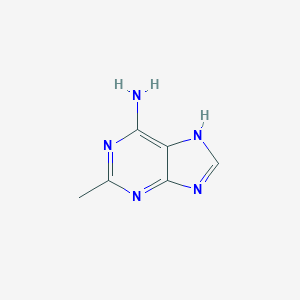
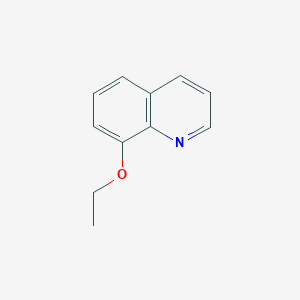
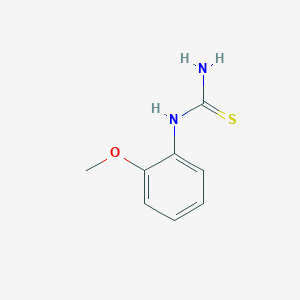

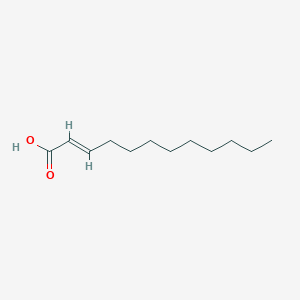

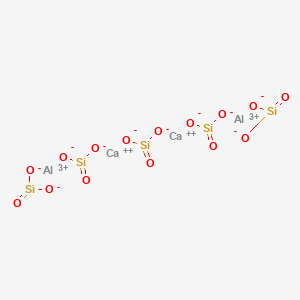
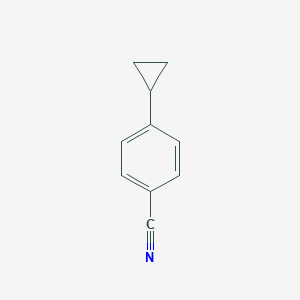
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)
